1-({4'-chloro-[1,1'-biphenyl]-3-yl}sulfonyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine
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Overview
Description
1-({4’-chloro-[1,1’-biphenyl]-3-yl}sulfonyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine is a complex organic compound characterized by its unique structural features This compound contains a pyrrolidine ring, a biphenyl moiety with a chloro substituent, and two sulfonyl groups
Preparation Methods
The synthesis of 1-({4’-chloro-[1,1’-biphenyl]-3-yl}sulfonyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Chloro Group: Chlorination of the biphenyl compound can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Pyrrolidine Ring: The final step involves the cyclization of an appropriate precursor to form the pyrrolidine ring, which can be achieved through intramolecular nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-({4’-chloro-[1,1’-biphenyl]-3-yl}sulfonyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles like amines or thiols replace the chlorine atom.
Hydrolysis: The sulfonyl groups can undergo hydrolysis under acidic or basic conditions, leading to the formation of sulfonic acids.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes.
Scientific Research Applications
1-({4’-chloro-[1,1’-biphenyl]-3-yl}sulfonyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-({4’-chloro-[1,1’-biphenyl]-3-yl}sulfonyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Interacting with Receptors: Modulating the activity of cell surface or intracellular receptors.
Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
1-({4’-chloro-[1,1’-biphenyl]-3-yl}sulfonyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine can be compared with other similar compounds, such as:
1-({4’-bromo-[1,1’-biphenyl]-3-yl}sulfonyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine: Similar structure but with a bromo substituent instead of chloro.
1-({4’-fluoro-[1,1’-biphenyl]-3-yl}sulfonyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine: Similar structure but with a fluoro substituent.
1-({4’-methyl-[1,1’-biphenyl]-3-yl}sulfonyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine: Similar structure but with a methyl substituent.
The uniqueness of 1-({4’-chloro-[1,1’-biphenyl]-3-yl}sulfonyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine lies in its specific substituents and the resulting chemical and biological properties.
Properties
IUPAC Name |
3-tert-butylsulfonyl-1-[3-(4-chlorophenyl)phenyl]sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO4S2/c1-20(2,3)27(23,24)19-11-12-22(14-19)28(25,26)18-6-4-5-16(13-18)15-7-9-17(21)10-8-15/h4-10,13,19H,11-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDPHBJFJDCZNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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